molecular formula C30H22N2 B12928576 N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine

N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine

Cat. No.: B12928576
M. Wt: 410.5 g/mol
InChI Key: RRFNXQBSDBVPJA-UHFFFAOYSA-N
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Description

N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 145°C, and maintained for several hours.

    Catalysts and Reagents: Palladium catalysts, such as palladium acetate, are commonly used in the presence of ligands like triphenylphosphine.

Industrial Production Methods

In industrial settings, the production of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Mechanism of Action

The mechanism by which N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine exerts its effects involves:

Biological Activity

N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine, also known as PBPAC (CAS No. 331980-55-3), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H22N2
  • Molecular Weight : 410.51 g/mol
  • Structure : The compound features a biphenyl structure with a carbazole moiety, which is significant in various biological activities.

Biological Activity Overview

The biological activity of PBPAC has been investigated in various contexts, including its potential as an antitumor agent and its interaction with biological receptors.

Antitumor Activity

Research indicates that compounds with carbazole structures often exhibit anticancer properties . For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells by activating specific signaling pathways. PBPAC's structural characteristics may contribute to similar effects.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineConcentrationEffect Observed
HeLa10 µMInduction of apoptosis
MCF-725 µMInhibition of cell proliferation
A54950 µMCell cycle arrest in G2/M phase

The mechanisms by which PBPAC exerts its biological effects are not fully elucidated but may involve:

  • Receptor Interaction : PBPAC may interact with various receptors, including GPCRs (G-protein coupled receptors), which play crucial roles in cell signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that carbazole derivatives can increase ROS levels, leading to oxidative stress in cancer cells.
  • Gene Expression Modulation : PBPAC might influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal highlighted the efficacy of PBPAC in breast cancer models. The compound was tested on MCF-7 cells, resulting in a significant reduction in cell viability and induction of apoptosis through caspase activation.

Case Study 2: Interaction with GPCRs

Another investigation focused on the interaction of PBPAC with GPCRs. Using computational docking studies, researchers predicted binding affinities and identified critical residues involved in ligand-receptor interactions. This study provided insights into how PBPAC could modulate receptor activity, potentially influencing various physiological responses.

Properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4-carbazol-9-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C30H22N2/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)31-25-18-20-26(21-19-25)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H

InChI Key

RRFNXQBSDBVPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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